5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, fluorine, and a piperidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different chemical state.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with altered functional groups .
Scientific Research Applications
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is structurally similar but lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide: Another related compound with different substituents that can influence its chemical properties and applications.
Uniqueness
The presence of both bromine and fluorine atoms in 5-bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione makes it unique compared to its analogs. These substituents can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2740657-28-5 |
---|---|
Molecular Formula |
C13H8BrFN2O4 |
Molecular Weight |
355.1 |
Purity |
95 |
Origin of Product |
United States |
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